molecular formula C17H15N3O2 B12127219 N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

Cat. No.: B12127219
M. Wt: 293.32 g/mol
InChI Key: ZEIQWWNUYWMBPC-UHFFFAOYSA-N
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Description

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multi-step organic reactions One common approach starts with the formation of the pyrrolo[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the electron-withdrawing effects of the furan-2-carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Shares a similar core structure but differs in functional groups, leading to different biological activities.

    Pyrrolo[2,3-b]quinoline derivatives: A broader class of compounds with varying substituents that can influence their chemical and biological properties.

Uniqueness

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is unique due to the specific combination of its fused heterocyclic core and the furan-2-carboxamide moiety. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-11-4-5-12-10-13-6-7-20(16(13)18-14(12)9-11)19-17(21)15-3-2-8-22-15/h2-5,8-10H,6-7H2,1H3,(H,19,21)

InChI Key

ZEIQWWNUYWMBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1

Origin of Product

United States

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